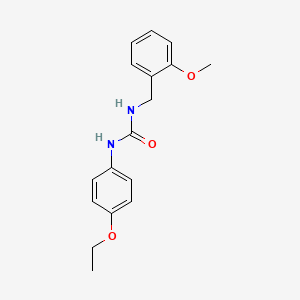![molecular formula C12H11N3O3S B5697962 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5697962.png)
4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has garnered attention due to its unique properties and potential benefits in various fields of study.
Wirkmechanismus
The mechanism of action of 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate involves its ability to bind to specific enzymes and proteins in the body. This compound has been found to bind to a variety of enzymes and proteins, including kinases, proteases, and phosphodiesterases. By binding to these enzymes and proteins, 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate can modulate their activity and function, leading to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate are diverse and depend on the specific enzymes and proteins that it targets. Some of the known effects of this compound include its ability to inhibit cell proliferation, induce apoptosis, modulate signal transduction pathways, and regulate gene expression. These effects make 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate a promising compound for the development of new drugs and therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate in lab experiments is its high specificity and selectivity for specific enzymes and proteins. This makes it a valuable tool for studying enzyme activity and function. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Careful consideration must be given to the concentration and dosage of this compound in order to avoid any adverse effects on experimental systems.
Zukünftige Richtungen
There are many potential future directions for research on 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate. Some of the most promising areas of research include its use as a potential therapeutic agent for the treatment of cancer and other diseases, its use in the development of new drugs and therapies, and its use as a molecular probe for studying enzyme activity and function. Further research is needed to fully understand the potential applications and limitations of this compound in various fields of study.
Synthesemethoden
The synthesis of 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate involves a multi-step process. The first step involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with phosgene to form 2-chloro-5-methyl-1,3,4-thiadiazole. The second step involves the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with 4-aminophenyl acetate to form 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate. This synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound.
Wissenschaftliche Forschungsanwendungen
4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate has been studied extensively for its potential applications in scientific research. This compound has been found to have a wide range of applications, including in the fields of medicinal chemistry, biochemistry, and pharmacology. Some of the potential applications of this compound include its use as a molecular probe for studying enzyme activity, its use as a potential therapeutic agent for the treatment of cancer and other diseases, and its use in the development of new drugs and therapies.
Eigenschaften
IUPAC Name |
[4-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-7-14-15-12(19-7)13-11(17)9-3-5-10(6-4-9)18-8(2)16/h3-6H,1-2H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUOSKLWVZTPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5697881.png)

![N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5697898.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5697900.png)
methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5697903.png)

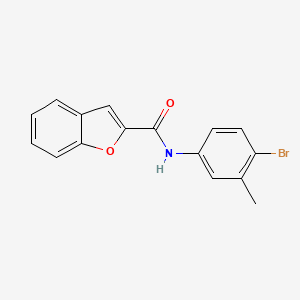
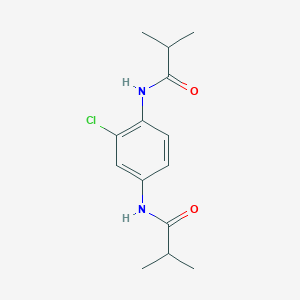
![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5697938.png)
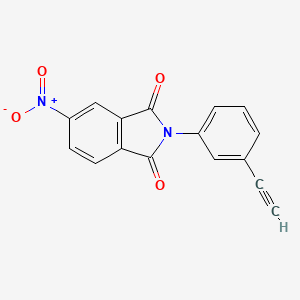
![2,2-dibromo-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}-1-methylcyclopropanecarbohydrazide](/img/structure/B5697946.png)
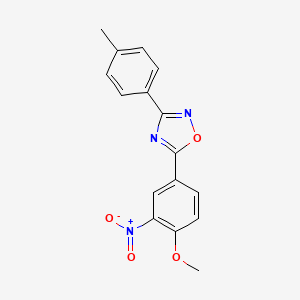
![2-(4-fluorophenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazole](/img/structure/B5697964.png)
